![molecular formula C15H17N3O3S B2760899 N-(2-cyanoethyl)-N-methyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898462-96-9](/img/structure/B2760899.png)

N-(2-cyanoethyl)-N-methyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

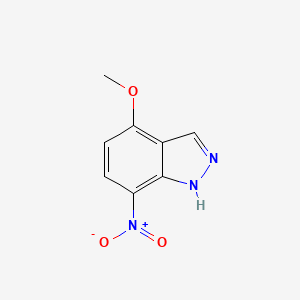

This compound is a derivative of quinoline, a nitrogen-containing heterocycle . Quinoline and its derivatives are known for their broad spectrum of bioactivity, making them valuable in drug research and development . The compound also contains a sulfonamide group, which is often found in various drugs due to its bioactive properties .

Molecular Structure Analysis

The molecular structure of this compound likely involves a quinoline core, which consists of a benzene ring fused with a pyridine ring . The compound also contains a sulfonamide group, which consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two other oxygen atoms .Chemical Reactions Analysis

Quinoline and its derivatives are known to undergo various chemical reactions. For example, they can participate in electrophilic and nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinoline derivatives generally exhibit stability and reactivity similar to those of benzene and pyridine .Wissenschaftliche Forschungsanwendungen

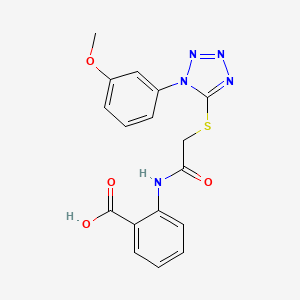

Sulfonamide Hybrids and Biological Activities

Sulfonamides, including structures similar to N-(2-cyanoethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, have been a focal point in the development of pharmacologically active compounds. These compounds are known for their versatility in pharmacological applications due to their antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The broad spectrum of biological activities is attributed to the sulfonamide's ability to be hybridized with various organic compounds, leading to a wide range of two-component sulfonamide hybrids. These hybrids have shown significant promise in medicinal chemistry, particularly in the synthesis of compounds with potential antineoplastic (anticancer) properties (Ghomashi et al., 2022).

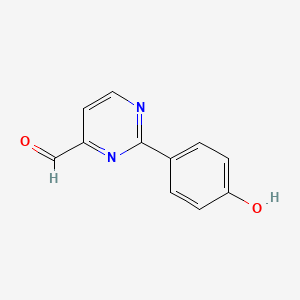

Synthesis of Quinolines and Anticancer Evaluation

Research has highlighted the efficient use of certain sulfonamide compounds in the synthesis of quinolines, a class of compounds with notable importance in medicinal chemistry. For instance, poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide have been utilized as reagents for the synthesis of quinolines under aqueous and solvent-free conditions, achieving excellent yields. These synthesized quinolines have been evaluated for their potential as antineoplastic drugs, showing promising cell growth inhibitory properties, particularly against solid tumors like CNS-, melanoma-, and prostate-derived cells. The significance of these findings lies in the development of novel antineoplastic agents that do not primarily rely on topoisomerase II poisoning ability for their mechanism of action (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

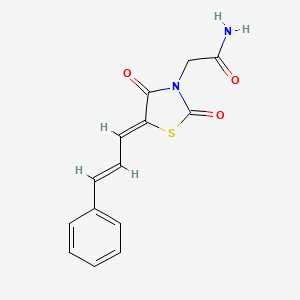

Anticancer Activity and Carbonic Anhydrase Inhibition

Further studies have explored the design and synthesis of novel tetrahydroquinoline derivatives containing the sulfonamide moiety, revealing substantial antitumor activity in vitro and/or in vivo. The anticancer activity of these compounds is often linked to the inhibition of carbonic anhydrase isozymes, a mechanism that plays a crucial role in tumor growth and metastasis. This research provides valuable insights into the development of sulfonamide-based anticancer agents, offering a promising approach to cancer therapy by targeting specific cellular mechanisms. The newly synthesized quinoline and pyrimido[4,5-b]quinoline derivatives bearing a sulfonamide moiety have shown interesting cytotoxic activities against breast cancer cell lines, underscoring the potential of these compounds in anticancer drug development (Ghorab, Ragab, & Hamed, 2009; 2010).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound, also known as N-(2-cyanoethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, is a derivative of nucleoside phosphoramidites . Nucleoside phosphoramidites are used to synthesize oligonucleotides, relatively short fragments of nucleic acid and their analogs . Therefore, the primary targets of this compound are likely to be the nucleic acids in the cells.

Mode of Action

The compound interacts with its targets through a process known as phosphoramidite strategy . This involves the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . The compound can be incorporated into synthetic nucleic acids as long as a nucleoside analog contains at least one hydroxy group .

Biochemical Pathways

The compound affects the synthesis of oligonucleotides, which are crucial components of nucleic acids . These oligonucleotides can be incorporated into various biochemical pathways, including DNA replication, transcription, and translation, thereby influencing the production of proteins and other cellular components.

Result of Action

The result of the compound’s action is the synthesis of oligonucleotides, which are integral to the structure and function of nucleic acids . This can influence various cellular processes, including gene expression, protein synthesis, and cell replication.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the catalytic action of the weak acid used in the phosphoramidite strategy . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, presence of other chemicals, and the specific characteristics of the cell or organism in which it is used.

Eigenschaften

IUPAC Name |

N-(2-cyanoethyl)-N-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-17(7-2-6-16)22(20,21)13-9-11-3-4-14(19)18-8-5-12(10-13)15(11)18/h9-10H,2-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEIFCDBYBORLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)S(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677438 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorophenoxy)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide](/img/structure/B2760817.png)

![2-(4-ethoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2760819.png)

![5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B2760822.png)

![4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2760829.png)

![Methyl 1-(4-chlorophenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B2760830.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2760831.png)

![N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-dimethoxyethyl)ethanediamide](/img/structure/B2760833.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2760834.png)

![4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride](/img/structure/B2760835.png)